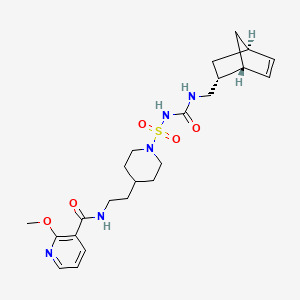
Ethylenedicysteine
Overview
Description
Ethylenedicysteine is a synthetic compound known for its application in nuclear medicine, particularly as a radiopharmaceutical agent. It is a derivative of cysteine, an amino acid, and is often used in conjunction with technetium-99m for renal imaging. The compound’s structure includes two cysteine molecules linked by an ethylene bridge, which contributes to its unique properties and applications.
Mechanism of Action
Target of Action
Ethylenedicysteine (EC) is a metabolite of ethylene cysteine dimer (ECD) . It is used in the development of EC-drug conjugates, where it functions as a chemical bridge linking tissue-specific ligands, such as hormones, proteins, peptides, glucose analogues, or pharmaceutical compounds to radioisotopes for cancer diagnosis and treatment .
Mode of Action
The mode of action of EC involves its conjugation to a targeting ligand. The targeting ligand can be a disease cell cycle targeting compound, a tumor angiogenesis targeting ligand, a tumor apoptosis targeting ligand, a disease receptor targeting ligand, among others . This allows the EC-drug conjugate to specifically target and bind to these disease-related sites, enhancing the delivery of the radioisotope for imaging or treatment purposes .
Biochemical Pathways
For instance, if the targeting ligand is a tumor angiogenesis targeting ligand, then the angiogenesis pathway in tumor cells would be affected .
Pharmacokinetics
The pharmacokinetics of EC, particularly when labeled with Technetium-99m (99mTc-EC), have been studied. It has been found that 99mTc-EC is quickly excreted from the organism: 40 minutes after intravenous injection, up to 70% of the administered radiopharmaceutical is found in urine, and at 1 and 1.5 hours after the administration, 80% and 95%, respectively . The distribution of 99mTc-EC in the organism can be described by an open two-compartment model .
Result of Action
The primary result of EC’s action is its ability to enhance the delivery of radioisotopes to specific disease-related sites for imaging or treatment purposes. This is achieved through its conjugation to a targeting ligand, allowing for specific binding to these sites . In the case of 99mTc-EC, it has been used in dynamic studies and for clearance determinations in the assessment of renal function .
Action Environment
The action environment of EC would largely depend on the specific disease context and the targeting ligand to which it is conjugated. Factors such as the presence of the target receptors, the physiological state of the disease cells, and the overall disease microenvironment could influence the action, efficacy, and stability of EC .
Biochemical Analysis
Biochemical Properties
Ethylenedicysteine interacts with various biomolecules in biochemical reactions. It is principally eliminated via active tubular transport . The compound’s molecular formula is C8H16N2O4S2, with an average mass of 268.354 Da
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been used in renal imaging, providing insights into renal function . It influences cell function by participating in biochemical reactions within the cell
Molecular Mechanism
The molecular mechanism of this compound involves its participation in biochemical reactions within the cell . It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability for at least 8 hours
Metabolic Pathways
This compound is involved in metabolic pathways within the cell It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It may interact with transporters or binding proteins, affecting its localization or accumulation within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethylenedicysteine involves the reaction of cysteine with ethylenediamine. The process typically requires a controlled environment to ensure the correct formation of the ethylene bridge between the cysteine molecules. The reaction conditions often include a specific pH range and temperature to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with more stringent controls to ensure purity and yield. The process may involve multiple purification steps, including crystallization and chromatography, to obtain high-purity this compound suitable for medical applications.
Chemical Reactions Analysis
Types of Reactions: Ethylenedicysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiol groups in the cysteine moieties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions to prevent over-oxidation.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles that target the thiol groups, leading to the formation of various derivatives.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can regenerate the thiol groups.
Scientific Research Applications
Ethylenedicysteine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: this compound is studied for its role in cellular processes involving cysteine and its derivatives.
Medicine: The compound is primarily used in nuclear medicine for renal imaging. When labeled with technetium-99m, it provides high-quality images of renal function and structure.
Industry: this compound is used in the development of radiopharmaceuticals and other diagnostic agents.
Comparison with Similar Compounds
Diethylenetriamine pentaacetic acid (DTPA): Another compound used in renal imaging but with different binding properties.
Mercaptoacetyltriglycine (MAG3): Similar to ethylenedicysteine in its application but differs in its chemical structure and renal clearance properties.
Ortho-iodohippurate (OIH): Used for renal imaging but has different pharmacokinetics compared to this compound.
Uniqueness: this compound is unique due to its specific binding properties and lower affinity to plasma proteins, which results in clearer imaging and better renal function assessment. Its structure allows for efficient labeling with technetium-99m, making it a valuable tool in nuclear medicine.
Properties
IUPAC Name |
(2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHFYSWNHZMMDO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CS)C(=O)O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN[C@@H](CS)C(=O)O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14344-48-0 | |
| Record name | L,L-Ethylenedicysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14344-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenedicysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicisate diacid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENEDICYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0942C52XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(2-methylphenyl)-5-(pyridine-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671566.png)



![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671570.png)








